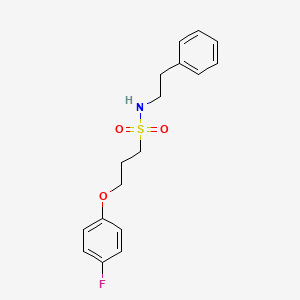

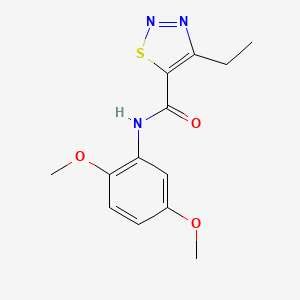

![molecular formula C16H12Cl2FNO2 B2999597 (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-(4-fluorophenyl)propan-1-one CAS No. 338976-52-6](/img/structure/B2999597.png)

(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-(4-fluorophenyl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Schiff bases are usually synthesized by the condensation of primary amines with carbonyl compounds. The specific synthesis process for this compound would likely involve the reaction of 2,4-dichloroaniline and 4-fluorophenyl ketone in the presence of a catalyst .Chemical Reactions Analysis

As a Schiff base, this compound could participate in various chemical reactions. For example, it could undergo reduction to form a secondary amine, or it could react with an acid to form a protonated iminium ion .Applications De Recherche Scientifique

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds related to "(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-(4-fluorophenyl)propan-1-one" have been extensively studied. Research efforts have focused on synthesizing various derivatives and analyzing their molecular structures using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction. For example, Alamro et al. (2021) explored the mesomorphic properties and molecular packing of Schiff base derivatives, providing insights into the influence of lateral groups on molecular geometry and thermal parameters Alamro et al., 2021.

Photophysical Properties

The photophysical properties of derivatives have been a significant area of interest, with studies investigating their potential in optical and electronic applications. Hoffert et al. (2017) described the synthesis of push–pull pyrazine fluorophores, highlighting the impact of electron-donating groups and π-conjugated systems on emission and intramolecular charge transfer, which could be relevant for understanding the photophysical behavior of similar compounds Hoffert et al., 2017.

Liquid Crystalline Properties

The exploration of liquid crystalline properties forms another crucial aspect of research. Thaker et al. (2012) synthesized and characterized novel compounds with a 2,6-disubstituted naphthalene ring system, studying their mesomorphic behavior through polarizing optical microscopy and differential scanning calorimetry. This research avenue could provide a foundation for developing new liquid crystal displays or other optical devices Thaker et al., 2012.

Antimicrobial Activity

Investigations into the antimicrobial activity of related compounds have also been conducted. Chawla et al. (2012) synthesized 2,5-disubstituted-4-thiazolidinone derivatives with chloro and fluoro groups, evaluating their efficacy against various bacterial strains. Such studies underline the potential of these compounds in developing new antimicrobial agents Chawla et al., 2012.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(3E)-3-[(2,4-dichlorophenyl)methoxyimino]-1-(4-fluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2FNO2/c17-13-4-1-12(15(18)9-13)10-22-20-8-7-16(21)11-2-5-14(19)6-3-11/h1-6,8-9H,7,10H2/b20-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWABMACKSSMEA-DNTJNYDQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)C/C=N/OCC2=C(C=C(C=C2)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2999516.png)

![5-Chloro-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2999522.png)

![(5-Fluoro-1-benzothiophen-2-yl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2999523.png)

![2,5-dichloro-N-[5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2999528.png)

![2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2999535.png)

![5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2999536.png)